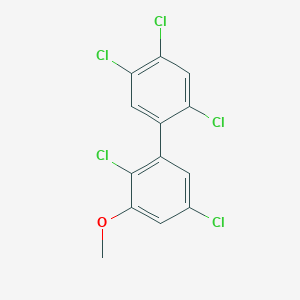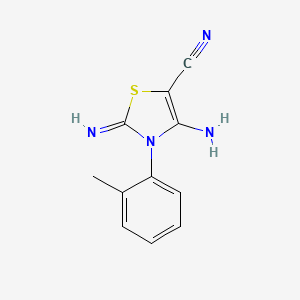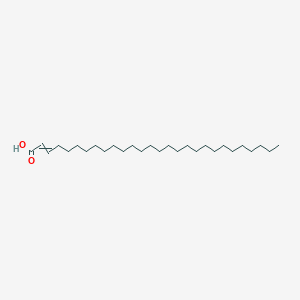
Octacos-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octacos-2-enoic acid is a long-chain unsaturated fatty acid with the molecular formula C28H54O2. It is characterized by the presence of a double bond at the second carbon position from the carboxyl end. This compound is part of the carboxylic acid family, which is known for its wide range of applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octacos-2-enoic acid can be synthesized through several methods, including:
Oxidation of Alkenes: One common method involves the oxidation of long-chain alkenes using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3).
Hydrolysis of Esters: Another method involves the hydrolysis of esters derived from long-chain alcohols and unsaturated fatty acids under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale oxidation of alkenes or the hydrolysis of esters. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated fatty acids using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), ozone (O3).
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution Reagents: Halogens (e.g., bromine, chlorine) under UV light or heat.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated fatty acids.
Substitution Products: Halogenated fatty acids.
Applications De Recherche Scientifique
Octacos-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a standard in chromatographic analysis.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of lubricants, surfactants, and cosmetics.
Mécanisme D'action
The mechanism of action of octacos-2-enoic acid involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. The compound also targets specific enzymes involved in fatty acid metabolism, influencing pathways such as β-oxidation and lipid synthesis .
Comparaison Avec Des Composés Similaires
Octadecenoic Acid: A shorter chain unsaturated fatty acid with similar properties but different applications.
Eicosenoic Acid: Another long-chain unsaturated fatty acid with distinct biological roles.
Docosenoic Acid: Known for its use in industrial applications similar to octacos-2-enoic acid
Uniqueness: this compound stands out due to its longer carbon chain, which imparts unique physical and chemical properties. This makes it particularly valuable in applications requiring high molecular weight and specific structural characteristics .
Propriétés
Numéro CAS |
59801-91-1 |
|---|---|
Formule moléculaire |
C28H54O2 |
Poids moléculaire |
422.7 g/mol |
Nom IUPAC |
octacos-2-enoic acid |
InChI |
InChI=1S/C28H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h26-27H,2-25H2,1H3,(H,29,30) |
Clé InChI |
UISKOSOSWPDCPD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


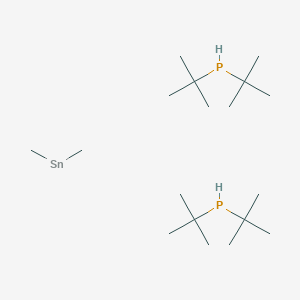
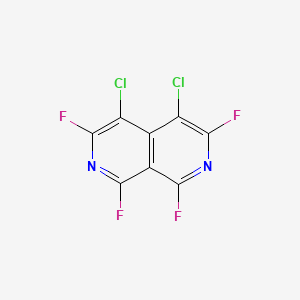
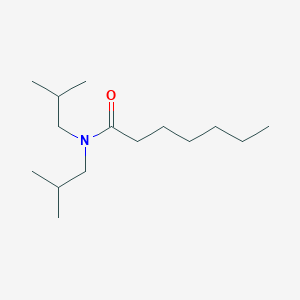
![(Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615719.png)
![(2R,3R,4R,5R)-2-(5-carbamoyl-2H-pyridin-1-yl)-5-[[(2R,3R,4R)-3,4-dihydroxy-1-[hydroxy(phosphonooxy)phosphoryl]oxy-5-oxopentan-2-yl]oxymethyl]-4-hydroxyoxolan-3-olate](/img/structure/B14615722.png)
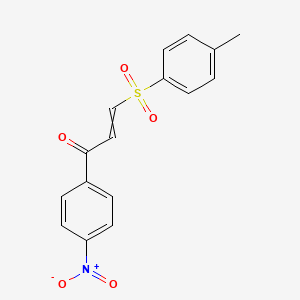

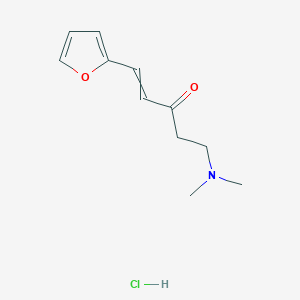
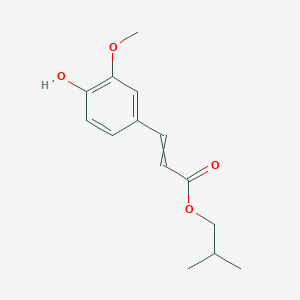
![N-Ethyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B14615738.png)
![[(1-Nitrohexyl)sulfanyl]benzene](/img/structure/B14615746.png)
